![molecular formula C10H6BrN3 B1404214 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile CAS No. 546142-07-8](/img/structure/B1404214.png)
3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H6BrN3 . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile consists of a benzonitrile group attached to a 4-bromo-1H-pyrazol-1-yl group . The compound has a molecular weight of 248.08 .Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: is a chemical compound with potential applications in various fields of scientific research. Below are some of the unique applications based on the information available and common uses of similar compounds:
Medicinal Chemistry
This compound can serve as a precursor or intermediate in the synthesis of pharmaceuticals. Pyrazole derivatives are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Biomedicine
Researchers may explore its use in biomedicine, particularly in the development of diagnostic agents or therapeutic drugs due to its structural features .
Pharmaceutical Intermediates
It may be used in the production of various pharmaceutical intermediates, which are crucial for the synthesis of active pharmaceutical ingredients (APIs) .
Chemical Synthesis
The compound could be utilized in chemical synthesis experiments as a building block for more complex molecules .
Biological Experiments
In biological research, it might be used to study cell signaling pathways or as a part of assays to identify biological activity .
Chemical Reagent
As a chemical reagent, it could be employed in analytical procedures or chemical reactions requiring specific reactivity provided by the pyrazole moiety .
Research and Development
In R&D labs, this compound could be used for developing new materials or technologies that require organic compounds with specific properties .
Antimicrobial and Antitumor Potential
Compounds with pyrazole structures have shown potential in treating infections and tumors, suggesting that this compound could also be investigated for such activities .
Mechanism of Action
Target of Action
The primary target of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the liver.
Mode of Action
3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile acts as an inhibitor of liver alcohol dehydrogenase . By binding to this enzyme, it prevents the normal metabolism of alcohols, leading to changes in the biochemical environment of the liver.
Biochemical Pathways
The inhibition of liver alcohol dehydrogenase affects the alcohol metabolism pathway . This can lead to an accumulation of alcohols in the liver, potentially causing hepatotoxicity. The exact downstream effects can vary depending on the specific types and quantities of alcohols present.
Pharmacokinetics
Given its molecular weight of248.08 , it is likely to have good bioavailability
Result of Action
The inhibition of liver alcohol dehydrogenase by 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile can lead to changes in liver function . This can potentially result in hepatotoxicity if large amounts of alcohols are present. The exact molecular and cellular effects can vary depending on the individual’s alcohol consumption and liver health.
properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-3-1-2-8(4-10)5-12/h1-4,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOGJTKLBOEUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.